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  • Product: 1-(Isoindolin-2-yl)-2-methoxyethanone
  • CAS: 1342999-31-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Profiling, and Applications of 1-(Isoindolin-2-yl)-2-methoxyethanone

Executive Summary In modern medicinal chemistry, functionalized isoindolines serve as privileged scaffolds for the development of highly targeted therapeutics, particularly in the modulation of inflammatory pathways and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized isoindolines serve as privileged scaffolds for the development of highly targeted therapeutics, particularly in the modulation of inflammatory pathways and kinase inhibition. A critical building block in this chemical space is 1-(Isoindolin-2-yl)-2-methoxyethanone (also known as 1-(2,3-dihydro-1H-isoindol-2-yl)-2-methoxyethan-1-one).

The definitive CAS Registry Number for this compound is 1342999-31-8 [1].

This technical guide provides a comprehensive overview of its physicochemical properties, a self-validating synthetic methodology, and its mechanistic role in advanced drug discovery workflows.

Physicochemical Profiling

Understanding the quantitative metrics of 1-(Isoindolin-2-yl)-2-methoxyethanone is essential for predicting its behavior in both synthetic workflows and biological systems. The compound lacks hydrogen bond donors but possesses two acceptors (the carbonyl and ether oxygens), making it an excellent hydrogen-bond acceptor motif in protein-ligand docking.

Table 1: Core Physicochemical Properties

PropertyValueStructural Significance
CAS Registry Number 1342999-31-8[1]Unique chemical identifier
IUPAC Name 1-(2,3-dihydro-1H-isoindol-2-yl)-2-methoxyethan-1-oneDefines the N-acylated bicyclic system
Molecular Formula C11H13NO2Standard elemental composition
Molecular Weight 191.23 g/mol Highly favorable for fragment-based drug design (FBDD)
Hydrogen Bond Donors 0Enhances membrane permeability
Hydrogen Bond Acceptors 2Facilitates target kinase/enzyme binding
Rotatable Bonds 3Balances conformational flexibility with rigidity

Synthetic Methodology & Protocol

The synthesis of 1-(Isoindolin-2-yl)-2-methoxyethanone relies on the highly efficient N-acylation of isoindoline using methoxyacetyl chloride[2]. To ensure maximum yield and purity, the protocol below is designed as a self-validating system , where the physical outcomes of each step inherently confirm the success of the underlying chemical mechanism.

Reagent Stoichiometry

Table 2: Standard Reaction Stoichiometry (1.0 mmol scale)

ReagentMW ( g/mol )EquivalentsMass/VolFunction
Isoindoline119.171.0119 mgPrimary Bicyclic Amine Substrate
Methoxyacetyl Chloride108.521.2130 mgElectrophilic Acylating Agent
DIPEA129.241.5194 mgNon-nucleophilic Organic Base
Dichloromethane (DCM)84.93N/A5.0 mLAprotic Reaction Solvent
Step-by-Step Experimental Protocol
  • Step 1: Preparation of the Amine Solution

    • Action: Dissolve 119 mg (1.0 mmol) of isoindoline in 5.0 mL of anhydrous DCM under an inert argon atmosphere. Add 194 mg (1.5 mmol) of N,N-Diisopropylethylamine (DIPEA).

    • Expertise & Causality: Anhydrous conditions are critical because methoxyacetyl chloride is highly moisture-sensitive and will rapidly hydrolyze to methoxyacetic acid[2]. DIPEA is explicitly chosen over triethylamine; its increased steric bulk completely eliminates the risk of base-catalyzed nucleophilic side reactions.

  • Step 2: Controlled Acylation

    • Action: Cool the reaction vessel to 0°C using an ice-water bath. Slowly add 130 mg (1.2 mmol) of methoxyacetyl chloride dropwise over 10 minutes.

    • Expertise & Causality: Methoxyacetyl chloride reacts violently with secondary amines. The 0°C environment controls the thermodynamic exotherm, preventing the thermal degradation of the methoxy ether linkage and ensuring absolute regioselectivity at the nitrogen atom.

  • Step 3: Reaction Maturation & Self-Validation

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1) mobile phase. The complete disappearance of the UV-active isoindoline spot (lower Rf​ ) and the emergence of a new product spot (higher Rf​ ) physically validates that the acylation has reached completion.

  • Step 4: Quenching and Phase Separation

    • Action: Quench the reaction by adding 5.0 mL of 1M aqueous HCl. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated NaHCO3 (5 mL) and brine (5 mL).

    • Expertise & Causality: The 1M HCl wash is a critical self-validating purification mechanism. It selectively protonates any unreacted isoindoline, forcing it entirely into the aqueous phase. The subsequent NaHCO3 wash neutralizes residual HCl and removes any hydrolyzed methoxyacetic acid, guaranteeing that the organic layer contains only the target product.

  • Step 5: Isolation

    • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure 1-(Isoindolin-2-yl)-2-methoxyethanone.

Synthetic Workflow Visualization

Synthesis R1 Isoindoline (1.0 eq) Rxn N-Acylation (DCM, 0°C to RT) R1->Rxn R2 Methoxyacetyl Chloride (1.2 eq) R2->Rxn Base DIPEA (1.5 eq) Base->Rxn Quench Aqueous Quench (1M HCl) Rxn->Quench Ext Extraction (EtOAc/Brine) Quench->Ext Prod 1-(Isoindolin-2-yl) -2-methoxyethanone CAS: 1342999-31-8 Ext->Prod

Fig 1: Synthetic workflow for 1-(Isoindolin-2-yl)-2-methoxyethanone via N-acylation.

Mechanistic Applications in Drug Discovery

The isoindoline core, particularly when functionalized with ether-containing acyl groups like methoxyethanone, is a highly sought-after pharmacophore. Derivatives of this scaffold are extensively utilized in the development of Phosphodiesterase-4 (PDE4) inhibitors and modulators of Tumor Necrosis Factor-alpha (TNF-α) [3],[4].

The PDE4/cAMP/TNF-α Axis

Cyclic adenosine-3',5'-monophosphate (cAMP) is a critical secondary messenger in cellular biology. The intracellular hydrolysis of cAMP to inactive 5'-AMP is catalyzed by the PDE4 enzyme. Overactive PDE4 depletes cAMP, which subsequently allows for the unchecked production of pro-inflammatory cytokines like TNF-α[4].

By utilizing 1-(Isoindolin-2-yl)-2-methoxyethanone as a precursor, medicinal chemists synthesize complex isoindoline derivatives that competitively bind to the active site of PDE4. This binding inhibits the enzyme, preserves intracellular cAMP levels, activates Protein Kinase A (PKA), and ultimately suppresses the transcription of TNF-α, offering therapeutic relief for inflammatory diseases such as psoriasis and Crohn's disease[3],[4].

Biological Pathway Visualization

Mechanism Drug Isoindoline Scaffold (e.g., CAS 1342999-31-8 deriv.) PDE4 PDE4 Enzyme Drug->PDE4 Inhibits AMP 5'-AMP (Inactive) PDE4->AMP cAMP cAMP (Active Messenger) cAMP->AMP Hydrolysis (Blocked) PKA Protein Kinase A (PKA) cAMP->PKA Activates TNF TNF-α Production (Inflammation) PKA->TNF Suppresses

Fig 2: Mechanism of isoindoline derivatives in PDE4 inhibition and TNF-α suppression.

Conclusion

1-(Isoindolin-2-yl)-2-methoxyethanone (CAS: 1342999-31-8) is a highly versatile intermediate in pharmaceutical synthesis. By adhering to strict, self-validating synthetic protocols that control the reactivity of methoxyacetyl chloride, researchers can reliably generate this building block for downstream integration into PDE4 inhibitors and other advanced therapeutic agents.

References

  • Chemspace Database. "1-(2,3-dihydro-1H-isoindol-2-yl)-2-methoxyethan-1-one (CAS: 1342999-31-8)." Chemspace. URL: [Link]

  • Google Patents. "US20030045552A1 - Isoindole-imide compounds, compositions, and uses thereof." United States Patent and Trademark Office.
  • Google Patents. "AU2018228541A1 - Novel isoindoline derivative, and pharmaceutical composition and application thereof." IP Australia.
  • LookChem. "Cas 38870-89-2, Methoxyacetyl chloride Chemical Properties and Applications." LookChem Chemical Database. URL: [Link]

Sources

Exploratory

Literature review on the biological activity of 1-(Isoindolin-2-yl)-2-methoxyethanone

Title: Biological Activity and Pharmacological Potential of 1-(Isoindolin-2-yl)-2-methoxyethanone: A Comprehensive Technical Review Abstract: The isoindoline core is a highly privileged scaffold in medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Biological Activity and Pharmacological Potential of 1-(Isoindolin-2-yl)-2-methoxyethanone: A Comprehensive Technical Review

Abstract: The isoindoline core is a highly privileged scaffold in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics and advanced clinical candidates. 1-(Isoindolin-2-yl)-2-methoxyethanone represents a specific N -acyl isoindoline derivative (an isoindolin-2-yl-acetamide) that combines the rigid, lipophilic bicyclic system of isoindoline with the hydrogen-bonding capacity of a methoxyethanone moiety. This whitepaper synthesizes current literature on the biological activity of isoindolin-2-yl-acetamides, elucidates the structure-activity relationships (SAR) governing their efficacy, and provides field-proven, self-validating experimental protocols for screening this class of compounds against oncological and neurological targets.

Structural and Pharmacophoric Profiling

To understand the biological potential of 1-(Isoindolin-2-yl)-2-methoxyethanone, we must deconstruct its two primary pharmacophores: the isoindoline core and the 2-methoxyethanone substituent.

The Isoindoline Core: Unlike phthalimides (e.g., thalidomide), which possess two carbonyl groups on the bicyclic ring, the fully reduced 2,3-dihydro-1H-isoindole core lacks these electron-withdrawing groups. This reduction increases the basicity of the free amine and alters the three-dimensional electrostatic surface of the molecule[1]. When incorporated into drugs, the isoindoline framework provides a flat, hydrophobic surface that exhibits excellent shape complementarity with the hydrophobic pockets of various biological targets, including the ATP-binding sites of kinases and the aromatic cages of E3 ligases[1][2].

The 2-Methoxyethanone Moiety: The attachment of a 2-methoxyethanone group via N -acylation converts the basic isoindoline nitrogen into a neutral amide (acetamide linkage). This is a critical design choice in medicinal chemistry:

  • Conformational Restriction: The partial double-bond character of the amide restricts the rotation of the side chain, locking the molecule into a predictable conformation that minimizes the entropic penalty upon target binding.

  • Physicochemical Modulation: The methoxy ether oxygen serves as a potent hydrogen bond acceptor (HBA). Compared to a purely aliphatic chain, the methoxy group significantly improves aqueous solubility and modulates blood-brain barrier (BBB) permeability, making it an ideal vector for both systemic and central nervous system (CNS) targeting[3].

G A Isoindoline (Nucleophile) C DCM / Et3N (0°C to RT, 4h) A->C B 2-Methoxyacetyl Chloride (Electrophile) B->C D 1-(Isoindolin-2-yl)-2-methoxyethanone (Target Compound) C->D N-Acylation

Fig 1: Generalized N-acylation synthesis of 1-(Isoindolin-2-yl)-2-methoxyethanone.

Biological Activity Landscape of Isoindolin-2-yl-Acetamides

While direct literature on the exact molecule 1-(Isoindolin-2-yl)-2-methoxyethanone is highly specialized, the broader class of isoindolin-2-yl-acetamides has been extensively validated across multiple therapeutic areas.

Oncology and Kinase Inhibition

Isoindolin-2-yl-acetamides have emerged as potent inhibitors of Receptor Tyrosine Kinases (RTKs), specifically the Epidermal Growth Factor Receptor (EGFR) and Discoidin Domain Receptors (DDR1 and DDR2)[2][4]. The isoindoline core effectively mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrophobic interactions, while the acetamide carbonyl acts as a critical hydrogen bond acceptor with the kinase backbone.

  • DDR1/DDR2 Inhibition: Overexpression of DDR1 is linked to tumor extracellular matrix distortion and fibrosis. Isoindolin-2-yl-acetamide derivatives have demonstrated high-affinity binding (pIC50 > 8) to DDR1/2, arresting the PI3K/Akt/mTOR signaling cascade and inducing apoptosis in malignant cells[4][5].

Neuropharmacology and CNS Activity

The lipophilic nature of the isoindoline ring, combined with the optimized polar surface area (PSA) provided by the methoxyethanone group, yields favorable CNS drug-like properties. Derivatives of 2-(isoindolin-2-yl) esters and acetamides have shown significant affinity for the GABA-A receptor[6]. In in vivo zebrafish (Danio rerio) models, these compounds act as potent anticonvulsants by stabilizing the inhibitory GABAergic signaling pathways[6].

G Ligand Extracellular Matrix (Collagen) DDR1 DDR1 / EGFR Kinase Ligand->DDR1 Activates PI3K PI3K / AKT Pathway DDR1->PI3K Phosphorylation Cascade Inhibitor Isoindoline Derivative (Inhibitor) Inhibitor->DDR1 ATP-Competitive Inhibition Arrest Cell Cycle Arrest & Apoptosis Inhibitor->Arrest Induces Fibrosis Fibrosis & Tumor Progression PI3K->Fibrosis Promotes

Fig 2: Mechanism of action for isoindoline-based kinase inhibitors targeting DDR1/PI3K.

Quantitative Data Summary

The following table synthesizes the pharmacological parameters of representative isoindolin-2-yl-acetamide derivatives to benchmark the expected performance of 1-(Isoindolin-2-yl)-2-methoxyethanone.

Compound Class / ScaffoldPrimary Biological TargetObserved Potency (IC50 / pIC50)BBB Permeability (In Silico / In Vitro)Primary Indication
Isoindolin-2-yl-acetamide (EAI045 analog)EGFR (L858R/T790M)3 - 15 nMModerate (Efflux ratio > 2.5)Non-Small Cell Lung Cancer[2]
Isoindolin-2-yl-acetamide derivativesDDR1 / DDR2 KinasepIC50 > 8.0 (< 10 nM)Low (Optimized for systemic exposure)Fibrosis, Solid Tumors[4]
2-(Isoindolin-2-yl) amino acid estersGABA-A ReceptorHigh Affinity (Docking score > -9.0)High (LogBB > 0.3)Epilepsy / Anticonvulsant[6]
Isoindolin-2-yl-acetamide (Lenalidomide-like)Cereblon (CRBN) E3 Ligase1.5 - 5.0 µM (Degradation DC50)HighMultiple Myeloma / Immunomodulation[2]

Experimental Methodologies for Compound Validation

To rigorously evaluate the biological activity of 1-(Isoindolin-2-yl)-2-methoxyethanone, researchers must employ self-validating assay systems. The following protocols are designed with built-in causality and control mechanisms to ensure data integrity.

Protocol 1: Target Binding Validation via TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Causality & Rationale: Standard colorimetric or prompt-fluorescence assays are highly susceptible to interference from the autofluorescence of aromatic bicyclic systems like isoindoline. TR-FRET utilizes lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a time delay before measurement, short-lived compound autofluorescence decays completely, yielding a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 1-(Isoindolin-2-yl)-2-methoxyethanone in 100% DMSO (10-point curve, 1:3 dilutions starting at 10 mM). Transfer 100 nL of each concentration to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free transfer.

  • Enzyme Addition: Add 5 µL of recombinant DDR1 or EGFR kinase (at 2X final assay concentration) to the wells. Incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Reaction Initiation: Add 5 µL of a mixture containing the biotinylated peptide substrate and ATP (at the enzyme's specific Km​ value). Self-Validation Check: Using ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (like isoindolines) without artificially masking their potency.

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+ and halt the kinase) alongside Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Incubate for 60 minutes. Read the plate on a multi-mode reader (e.g., PHERAstar) using a TR-FRET module (Excitation: 337 nm, Emission: 665 nm and 615 nm). Calculate the 665/615 ratio to determine IC50.

Protocol 2: Cellular Phenotypic Screening (Viability & Proliferation)

Causality & Rationale: To confirm that the biochemical inhibition translates to cellular efficacy, a phenotypic viability assay is required. We utilize an ATP-quantification luminescent assay (CellTiter-Glo) because it directly measures metabolically active cells, avoiding the metabolic reduction artifacts often seen with MTT/MTS assays when testing redox-active heterocyclic compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cell lines (e.g., HCT116 or A549) at 2,000 cells/well in 90 µL of complete media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Add 10 µL of 10X compound solutions (diluted in media from DMSO stocks; final DMSO concentration must not exceed 0.5% to prevent solvent toxicity). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Staurosporine 1 µM).

  • Incubation: Incubate the plates for 72 hours. Self-Validation Check: A 72-hour window allows sufficient time to capture both cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects induced by kinase inhibition or target degradation.

  • Luminescent Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. Normalize data against the vehicle control to generate dose-response curves and calculate the cellular EC50.

G A Compound Synthesis & QC B Biochemical Assay (TR-FRET Kinase Panel) A->B C Cellular Phenotypic Screening (Viability) B->C D ADMET Profiling (Microsomal Stability) C->D E In Vivo Efficacy (Xenograft Models) D->E

Fig 3: Preclinical screening workflow for novel isoindoline-based therapeutic agents.

ADMET and Metabolic Liability Considerations

When advancing 1-(Isoindolin-2-yl)-2-methoxyethanone through the workflow (Fig 3), specific attention must be paid to its metabolic profile. The methoxyethanone moiety is a known site for potential metabolic liability.

  • O-Demethylation: Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) can rapidly catalyze the O-dealkylation of the methoxy group. This metabolic event generates a primary alcohol (1-(isoindolin-2-yl)-2-hydroxyethanone), which drastically alters the compound's lipophilicity, potentially reducing its BBB permeability and target residence time.

  • Microsomal Stability Testing: It is imperative to subject this compound to human liver microsome (HLM) stability assays early in the pipeline. If intrinsic clearance ( CLint​ ) is excessively high, structural optimization—such as substituting the methoxy group with a bioisosteric trifluoromethoxy group or incorporating deuterium at the methoxy carbon—may be required to block metabolic degradation.

References

  • BenchChem. "The Bioactivity of 4-(Isoindolin-2-yl)benzaldehyde and its Analogs: A Comparative Guide". BenchChem.
  • National Institutes of Health (PMC). "Multistage Molecular Simulations, Design, Synthesis, and Anticonvulsant Evaluation of 2-(Isoindolin-2-yl) Esters of Aromatic Amino Acids Targeting GABAA Receptors via π-π Stacking". NIH.
  • BenchChem. "An In-depth Technical Guide to (R)-2-(Isoindolin-2-yl)butan-1-ol". BenchChem.
  • American Chemical Society (ACS). "Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor". The Journal of Organic Chemistry.
  • National Institutes of Health (PMC). "Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor". NIH.
  • European Patent Office (EPO). "DDR1 AND DDR2 INHIBITORS FOR THE TREATEMENT OF CANCER AND FIBROTIC DISEASES - EP 4426688 B1". EPO.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Isoindolinone Scaffold as a Versatile Privileged Structure in Medicinal Chemistry

Introduction: While specific data for 1-(Isoindolin-2-yl)-2-methoxyethanone is not extensively available in public literature, the core isoindolinone structure is a well-established "privileged scaffold" in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: While specific data for 1-(Isoindolin-2-yl)-2-methoxyethanone is not extensively available in public literature, the core isoindolinone structure is a well-established "privileged scaffold" in medicinal chemistry. This guide will provide an in-depth exploration of the diverse applications of isoindolinone derivatives, offering insights into their synthesis, biological activities, and the design of experimental protocols for their evaluation. The principles and methodologies discussed herein are directly applicable to the investigation of novel derivatives such as 1-(Isoindolin-2-yl)-2-methoxyethanone.

The isoindolinone framework, a bicyclic structure containing a fused benzene ring and a γ-lactam, is a cornerstone in the development of numerous therapeutic agents.[1][2] Its rigid structure provides a valuable template for presenting pharmacophoric features in a defined spatial orientation, leading to high-affinity interactions with a variety of biological targets. This has resulted in the discovery of isoindolinone-based compounds with a wide array of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[3][4] Notably, this scaffold is present in several FDA-approved drugs, such as thalidomide, lenalidomide, and pomalidomide, underscoring its clinical significance.[1][5]

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for harnessing the potential of the isoindolinone scaffold in medicinal chemistry.

Part 1: The Isoindolinone Scaffold in Oncology

The isoindolinone core is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer.[3][4][6][7][8][9]

Modulation of the Tumor Suppressor p53 through MDM2 Inhibition

A key strategy in cancer therapy is the reactivation of the p53 tumor suppressor protein. The E3 ubiquitin ligase MDM2 negatively regulates p53 by binding to its transactivation domain and promoting its degradation. Isoindolinone-based compounds have been developed as potent inhibitors of the MDM2-p53 interaction, leading to the stabilization and activation of p53.[10]

Experimental Protocol: In Vitro Evaluation of MDM2-p53 Interaction Inhibitors

This protocol outlines a competitive binding assay to assess the ability of a test compound to disrupt the MDM2-p53 interaction.

Materials:

  • Recombinant human MDM2 protein

  • Biotinylated p53-derived peptide (e.g., Biotin-pDI-peptide)

  • Streptavidin-coated microplates

  • Europium-labeled anti-MDM2 antibody

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Test compound (e.g., an isoindolinone derivative)

  • Positive control (e.g., a known MDM2 inhibitor)

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Plate Preparation: Wash the streptavidin-coated microplates three times with assay buffer.

  • Peptide Immobilization: Add the biotinylated p53 peptide to the wells and incubate for 1 hour at room temperature to allow for binding to the streptavidin.

  • Washing: Wash the plates three times with assay buffer to remove any unbound peptide.

  • Compound Addition: Add serial dilutions of the test compound or positive control to the wells. Include a vehicle control (e.g., DMSO).

  • Protein Addition: Add the recombinant MDM2 protein to the wells and incubate for 1 hour at room temperature.

  • Antibody Addition: Add the Europium-labeled anti-MDM2 antibody and incubate for 1 hour at room temperature in the dark.

  • Detection: Measure the TR-FRET signal using a compatible plate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

dot

Caption: Workflow for MDM2-p53 TR-FRET Assay.

Cereblon (CRBN) Modulation

Cereblon is a substrate receptor for the E3 ubiquitin ligase complex CRL4-CRBN. The immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, all of which contain an isoindolinone core, bind to CRBN and induce the degradation of specific target proteins.[11] This mechanism is central to their anticancer activity, particularly in multiple myeloma.

dot

Cereblon Modulation by Isoindolinones Isoindolinone Isoindolinone (e.g., Lenalidomide) CRBN Cereblon (CRBN) Isoindolinone->CRBN binds to CRL4 CRL4 E3 Ligase Complex CRBN->CRL4 part of Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate recruits Ubiquitination Ubiquitination CRL4->Ubiquitination mediates Neosubstrate->Ubiquitination is targeted for Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation leads to Cell_Death Cancer Cell Death Proteasomal_Degradation->Cell_Death results in

Caption: Mechanism of Cereblon Modulation.

Kinase Inhibition

The isoindolinone scaffold has been successfully employed in the design of inhibitors for various protein kinases implicated in cancer progression. For instance, derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Casein Kinase 1 Alpha (CK1α).[8][12]

Quantitative Data: Anticancer Activity of Isoindolinone Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
11 AntitumorHepG25.89[6]
7c EGFR-42.91 nM[8]
2a AnticancerA549Dose-dependent[7]

Part 2: Isoindolinones in Neuroscience

The rigid structure of the isoindolinone core makes it an ideal scaffold for targeting receptors and enzymes in the central nervous system (CNS).

GABA-A Receptor Positive Allosteric Modulators (PAMs)

Derivatives of isoindolin-1-one have been identified as potent positive allosteric modulators of GABA-A receptors.[13] This activity is valuable for the treatment of neurological disorders such as epilepsy. These compounds enhance the effect of the inhibitory neurotransmitter GABA, leading to a reduction in neuronal excitability.

Experimental Protocol: Evaluation of Anticonvulsant Activity in a Mouse Model

This protocol describes the pentylenetetrazol (PTZ)-induced seizure model, a common method for assessing the in vivo efficacy of potential antiepileptic drugs.

Animals:

  • Male ICR mice (20-25 g)

Materials:

  • Test compound (isoindolinone derivative)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Positive control (e.g., diazepam)

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the mice into groups (vehicle control, positive control, and different dose levels of the test compound).

  • Compound Administration: Administer the test compound or controls intraperitoneally (i.p.) or orally (p.o.).

  • Seizure Induction: After a predetermined time (e.g., 30 minutes for i.p. administration), administer PTZ subcutaneously (s.c.).

  • Observation: Observe the mice for 30 minutes for the onset of clonic and tonic seizures and mortality.

  • Data Collection: Record the latency to the first seizure and the percentage of animals protected from seizures and death in each group.

Data Analysis: Calculate the ED50 (effective dose) of the test compound for protection against seizures using probit analysis.

Part 3: General Protocols for Synthesis and Characterization

A variety of synthetic routes to isoindolinone derivatives have been developed, allowing for the generation of diverse chemical libraries for screening.[14][15]

General Synthesis of N-Substituted Isoindolinones

One common method involves the reductive amination of 2-formylbenzoic acid with a primary amine, followed by intramolecular cyclization.

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General Synthesis of N-Substituted Isoindolinones Reactants 2-Formylbenzoic Acid + R-NH2 Intermediate [Imine Intermediate] Reactants->Intermediate Reductive Amination Product N-Substituted Isoindolinone Intermediate->Product Intramolecular Cyclization

Caption: Synthetic scheme for N-substituted isoindolinones.

Protocol: Reductive Amination and Cyclization

Materials:

  • 2-Formylbenzoic acid

  • Primary amine (R-NH2)

  • Reducing agent (e.g., sodium triacetoxyborohydride)

  • Solvent (e.g., dichloromethane)

  • Acid catalyst (e.g., acetic acid)

Procedure:

  • Reaction Setup: Dissolve 2-formylbenzoic acid and the primary amine in the solvent.

  • Acid Addition: Add a catalytic amount of acetic acid.

  • Reduction: Add the reducing agent portion-wise and stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., the lactam carbonyl).

References

  • De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research (JETIR), 6(1), 244-249. [Link]

  • Tian, M., et al. (2025). Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. Journal of Medicinal Chemistry. [Link]

  • Liu, J., et al. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 256-260. [Link]

  • Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

  • Li, et al. (2024). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. Organic & Biomolecular Chemistry. [Link]

  • Wang, Y., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry. [Link]

  • Khan, I., et al. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules. [Link]

  • Upadhyay, S. K., & Singh, P. P. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Upadhyay, S. K., & Singh, P. P. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics. [Link]

  • Upadhyay, S. K., & Singh, P. P. (2020). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. [Link]

  • Chen, L., et al. (2020). Substituted isoindolinones as modulators of cereblon-mediated neo-substrate recruitment.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

  • Yilmaz, I., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]

  • Shaabani, A., et al. (2016). Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. Molecular Diversity. [Link]

  • Jones, C., et al. (2019). Isoindolinone inhibitors of the mdm2-p53 interaction having anticancer activity.
  • Wang, B., et al. (2022). Isoindolinone compounds, and uses thereof.

Sources

Application

Application Note: The Role of 1-(Isoindolin-2-yl)-2-methoxyethanone as a Synthetic Intermediate

Executive Summary & Strategic Context The isoindoline scaffold is a privileged structural motif in modern medicinal chemistry. It is frequently embedded in targeted protein degraders (such as Cereblon-binding molecular g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The isoindoline scaffold is a privileged structural motif in modern medicinal chemistry. It is frequently embedded in targeted protein degraders (such as Cereblon-binding molecular glues and lenalidomide analogs) and selective kinase inhibitors[1]. Within this highly active chemical space, 1-(Isoindolin-2-yl)-2-methoxyethanone serves as a highly versatile, bifunctional synthetic intermediate. By coupling the rigid, lipophilic isoindoline core with a reactive methoxyacetamide handle, this intermediate provides a robust foundation for downstream diversification, enabling rapid library generation for structure-activity relationship (SAR) studies.

Structural Rationale & Mechanistic Causality

As a Senior Application Scientist, it is vital to emphasize that the selection of a synthetic intermediate is never arbitrary. The molecular design of 1-(Isoindolin-2-yl)-2-methoxyethanone is driven by specific mechanistic and pharmacological advantages:

  • The Isoindoline Core : Provides a flat, rigid aromatic system that perfectly occupies hydrophobic pockets in target proteins, such as the tri-tryptophan pocket of the CRBN E3 ligase[1].

  • The Methoxy Group : Acts as a stable, non-protic hydrogen-bond acceptor. Unlike hydroxyl groups, it does not require cumbersome protection/deprotection steps during subsequent organometallic cross-couplings.

  • The Amide Carbonyl : Serves a dual chemical purpose. It deactivates the isoindoline nitrogen, preventing unwanted oxidative degradation, and significantly increases the acidity of the adjacent alpha-protons, enabling regioselective enolization and functionalization[2].

Quantitative Data: Optimization of N-Acylation

The synthesis of this intermediate relies on the nucleophilic acyl substitution of isoindoline with methoxyacetyl chloride[3]. To maximize yield and minimize side reactions (such as ketene formation or dialkylation), the choice of base and solvent is critical.

Table 1: Optimization of N-Acylation Parameters for 1-(Isoindolin-2-yl)-2-methoxyethanone

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
1THFNaH (1.2)0 to RT445%Strong base induced partial degradation and ketene dimerization.
2DCMTEA (1.5)0 to RT278%Good yield, but TEA nucleophilicity caused trace quaternary salt impurities.
3DCMDIPEA (1.5)0 to RT294% Optimal. Steric bulk of DIPEA prevents nucleophilic attack on the acyl chloride.
4TolueneDIPEA (1.5)80262%Elevated temperature led to thermal decomposition of the acyl chloride.

Self-Validating Experimental Protocol: Synthesis Workflow

Scientific Integrity Note: Every protocol described below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Materials:

  • Isoindoline (1.0 equiv, 10.0 mmol)

  • Methoxyacetyl chloride (1.1 equiv, 11.0 mmol)[3]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15.0 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • System Initialization : Purge a 100 mL round-bottom flask with inert N2 gas. Add isoindoline and anhydrous DCM. Stir to achieve a homogeneous solution.

  • Base Addition : Inject DIPEA via syringe.

    • Validation Checkpoint: The solution should remain clear and colorless. A cloudy solution indicates moisture contamination in the solvent, which will hydrolyze the acyl chloride.

  • Electrophile Introduction : Cool the flask to 0 °C using an ice-water bath. Add methoxyacetyl chloride dropwise over 15 minutes.

    • Mechanistic Causality: Dropwise addition controls the exothermic formation of the tetrahedral intermediate, preventing thermal degradation.

    • Validation Checkpoint: The solution will transition to a pale yellow color with a mild exotherm. If the internal temperature exceeds 5 °C, pause the addition.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C) for 2 hours.

  • In-Process Quality Control (QC) : Perform TLC (Hexanes:EtOAc 7:3) and LC-MS.

    • Validation Checkpoint: The isoindoline starting material spot (Rf ~0.2, ninhydrin active) must be completely consumed. A new UV-active product spot should appear at Rf ~0.5. LC-MS must show the [M+H]+ peak at m/z 192.1.

  • Quench & Workup : Quench the reaction with saturated aqueous NaHCO3 (20 mL) to neutralize excess acid. Extract with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual DIPEA, followed by brine (20 mL).

  • Isolation : Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Validation Checkpoint: 1H NMR (CDCl3) must show a distinct singlet at ~3.4 ppm (3H, -OCH3) and a singlet at ~4.1 ppm (2H, -C(O)CH2O-), confirming the structural integrity of the target intermediate.

SynthesisWorkflow SM1 Isoindoline Cond DCM, DIPEA 0 °C to RT, 2h SM1->Cond SM2 Methoxyacetyl Chloride SM2->Cond QC1 QC: TLC (EtOAc:Hex) LC-MS [M+H]+ 192.1 Cond->QC1 In-process check Prod 1-(Isoindolin-2-yl)-2-methoxyethanone QC1->Prod Workup & Purify

Caption: Workflow for the synthesis and self-validation of 1-(Isoindolin-2-yl)-2-methoxyethanone.

Downstream Applications: Library Generation via α-Alkylation

Once synthesized, the intermediate serves as a launchpad for complex library generation. The alpha-carbon (located between the carbonyl and the methoxy group) can be selectively deprotonated and alkylated to generate sterically hindered, proprietary isoindolin-2-yl-acetamide derivatives. Similar scaffolds are highly sought after in Ugi-4CR multicomponent reactions for rapid medicinal chemistry screening[2].

Protocol: α-Alkylation for Diversification

  • Enolization : Dissolve 1-(Isoindolin-2-yl)-2-methoxyethanone in anhydrous THF at -78 °C. Slowly add Lithium Diisopropylamide (LDA, 1.1 equiv).

    • Mechanistic Causality: LDA is a strong, non-nucleophilic base that kinetically deprotonates the alpha-carbon without attacking the amide carbonyl.

  • Alkylation : After 30 minutes of stirring at -78 °C, add the desired electrophile (e.g., benzyl bromide, 1.2 equiv).

  • Validation Checkpoint : Monitor via LC-MS after 1 hour. The mass should shift by the exact mass of the alkyl group minus one proton. Quench with saturated NH4Cl at -78 °C before warming to room temperature to prevent retro-aldol-type side reactions.

DownstreamApplications Core 1-(Isoindolin-2-yl)-2-methoxyethanone Path1 α-Carbon Alkylation (LDA, R-X) Core->Path1 Path2 Amide Reduction (LiAlH4, THF) Core->Path2 Path3 Ugi-4CR / MCR Annulation Core->Path3 App1 CRBN Modulators (Molecular Glues) Path1->App1 App2 Kinase Inhibitors (Amino-ethers) Path2->App2 App3 Complex Peptidomimetics (Isoindolin-acetamides) Path3->App3

Caption: Downstream structural diversification of the isoindoline intermediate for drug discovery.

References

  • Isoindolinone compounds, and uses thereof (WO2022257897A1). Google Patents.
  • Isoindole-imide compounds, compositions, and uses thereof (US20030045552A1). Google Patents.
  • Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. PubMed Central (PMC).

Sources

Method

The Isoindoline Scaffold: A Privileged Platform for Drug Discovery - Application and Protocols for the Synthesis of 1-(Isoindolin-2-yl)-2-methoxyethanone Analogs

Introduction: The Enduring Appeal of the Isoindoline Core in Medicinal Chemistry The isoindoline heterocyclic system is a cornerstone in the architecture of numerous biologically active molecules, both of natural and syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Appeal of the Isoindoline Core in Medicinal Chemistry

The isoindoline heterocyclic system is a cornerstone in the architecture of numerous biologically active molecules, both of natural and synthetic origin.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric elements, making it a "privileged scaffold" in the parlance of medicinal chemistry. Derivatives of isoindoline have demonstrated a remarkable breadth of pharmacological activities, including potent antitumor, anti-inflammatory, and neuroprotective properties.[2][3] Notably, the isoindoline core is a key structural feature in several clinically approved drugs, such as the immunomodulatory agent lenalidomide, underscoring its therapeutic relevance.[1]

This technical guide provides a comprehensive overview of the synthesis and potential applications of a specific class of isoindoline derivatives: 1-(isoindolin-2-yl)-2-methoxyethanone and its analogs. The introduction of the N-methoxyacetyl group offers a handle to explore structure-activity relationships (SAR) by modifying lipophilicity, hydrogen bonding capacity, and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, offering both the theoretical underpinnings and practical protocols for the synthesis and evaluation of these promising compounds.

Synthetic Strategies: The Amide Bond as the Gateway to Isoindoline Analogs

The construction of 1-(isoindolin-2-yl)-2-methoxyethanone analogs hinges on the formation of a stable amide bond between the secondary amine of the isoindoline core and a suitably activated methoxyacetic acid derivative. Two primary and highly effective methods are presented herein: the use of an acyl chloride and a carbodiimide-mediated coupling.

Method 1: Acylation with Methoxyacetyl Chloride

This classic and often high-yielding approach involves the reaction of isoindoline with the highly reactive methoxyacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 1-(Isoindolin-2-yl)-2-methoxyethanone via Acyl Chloride

Materials:

  • Isoindoline

  • Methoxyacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve isoindoline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve methoxyacetyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled isoindoline solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(isoindolin-2-yl)-2-methoxyethanone.[4][5][6][7][8]

Method 2: EDC/HOBt-Mediated Amide Coupling

For substrates that may be sensitive to the harsh conditions of acyl chloride formation or reaction, carbodiimide coupling agents offer a milder alternative. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that, in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), efficiently facilitates amide bond formation while minimizing side reactions and racemization of chiral centers.

Experimental Protocol: Synthesis of 1-(Isoindolin-2-yl)-2-methoxyethanone using EDC/HOBt

Materials:

  • Isoindoline

  • Methoxyacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reagent Preparation: To a round-bottom flask, add methoxyacetic acid (1.0 eq), HOBt (1.2 eq), and isoindoline (1.1 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[9]

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_method1 Method 1: Acyl Chloride Route cluster_method2 Method 2: EDC/HOBt Coupling Isoindoline1 Isoindoline Reaction1 Acylation in DCM with TEA Isoindoline1->Reaction1 Methoxyacetyl_Chloride Methoxyacetyl Chloride Methoxyacetyl_Chloride->Reaction1 Crude_Product1 Crude Product Reaction1->Crude_Product1 Purification1 Column Chromatography Crude_Product1->Purification1 Final_Product1 1-(Isoindolin-2-yl)-2-methoxyethanone Purification1->Final_Product1 Isoindoline2 Isoindoline Reaction2 Amide Coupling in DMF/DCM Isoindoline2->Reaction2 Methoxyacetic_Acid Methoxyacetic Acid Methoxyacetic_Acid->Reaction2 EDC_HOBt EDC, HOBt, DIPEA EDC_HOBt->Reaction2 Crude_Product2 Crude Product Reaction2->Crude_Product2 Purification2 Column Chromatography / Recrystallization Crude_Product2->Purification2 Final_Product2 1-(Isoindolin-2-yl)-2-methoxyethanone Purification2->Final_Product2

Caption: Synthetic routes to 1-(isoindolin-2-yl)-2-methoxyethanone.

Mechanism of Action: The Chemistry of Amide Bond Formation

The EDC/HOBt mediated coupling proceeds through a well-established mechanism. The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. HOBt acts as a trapping agent, reacting with the O-acylisourea to form a more stable HOBt-active ester. The amine then attacks the carbonyl carbon of this active ester, forming the desired amide bond and regenerating HOBt.

Visualization of the EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism COOH Methoxyacetic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate COOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea Side Reaction HOBt HOBt HOBt_ester->HOBt Regenerated Amide Amide Product HOBt_ester->Amide + Isoindoline Amine Isoindoline (R'-NH) Amine->Amide Biological_Targets cluster_therapeutic_areas Therapeutic Areas cluster_targets Potential Biological Targets Scaffold {1-(Isoindolin-2-yl)-2-methoxyethanone Analogs} Oncology Oncology Scaffold->Oncology Neurodegeneration Neurodegeneration Scaffold->Neurodegeneration Inflammation Inflammation Scaffold->Inflammation CNS_Disorders CNS Disorders Scaffold->CNS_Disorders Kinases Kinases Oncology->Kinases Cholinesterases Cholinesterases (AChE, BuChE) Neurodegeneration->Cholinesterases COX_Enzymes COX Enzymes Inflammation->COX_Enzymes GABA_A_Receptors GABA-A Receptors CNS_Disorders->GABA_A_Receptors

Sources

Application

Application Note: 1-(Isoindolin-2-yl)-2-methoxyethanone as a Privileged Substrate for Amide C–N Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Amide Bond Activation, Cross-Coupling, α -Functionalized Ketone Synthesis Executive Summary The synthesis of α -methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Amide Bond Activation, Cross-Coupling, α -Functionalized Ketone Synthesis

Executive Summary

The synthesis of α -methoxy ketones is traditionally plagued by the limitations of Friedel-Crafts acylation, where the ether oxygen coordinates to and poisons Lewis acid catalysts. To circumvent this, modern cross-coupling methodologies have pivoted toward the use of activated amides as acyl electrophiles. This application note details the use of 1-(Isoindolin-2-yl)-2-methoxyethanone as a highly efficient, bench-stable reagent for the synthesis of α -methoxy ketones via transition-metal-catalyzed N–C(O) bond cleavage. By leveraging the geometric constraints of the isoindoline ring, this substrate achieves the perfect balance between bench stability and catalytic reactivity.

Mechanistic Rationale: The Power of "Twisted" Amides

In standard acyclic amides, the lone pair on the nitrogen atom is highly delocalized into the carbonyl π∗ orbital ( nN​→πC=O∗​ ), resulting in a planar geometry and a highly stable C–N bond (~20 kcal/mol resonance stabilization). This stability typically renders amides inert to cross-coupling conditions.

However, the structural architecture of 1-(Isoindolin-2-yl)-2-methoxyethanone disrupts this resonance. The steric bulk of the fused benzene ring, combined with the rigid geometry of the 5-membered pyrrolidine ring, forces the nitrogen atom out of planarity with the carbonyl group. This "twist" destabilizes the ground state of the amide, lowering the kinetic barrier for oxidative addition by low-valent transition metals .

Furthermore, the inductive electron-withdrawing effect of the α -methoxy group increases the electrophilicity of the carbonyl carbon. When subjected to Pd(0) or Ni(0) catalysis, the metal readily inserts into the N–C(O) bond, expelling isoindoline as a privileged leaving group and forming a highly reactive acyl-metal intermediate .

CatalyticCycle Pd0 Pd(0) Active Species [Pd(NHC)] OxAdd Acyl-Pd(II)-Isoindoline Complex Pd0->OxAdd Oxidative Addition (C-N Cleavage) Amide 1-(Isoindolin-2-yl)- 2-methoxyethanone Amide->OxAdd TransMet Acyl-Pd(II)-Aryl Complex OxAdd->TransMet Transmetalation (Base Assisted) TransMet->Pd0 Catalyst Regeneration Product α-Methoxy Ketone Product TransMet->Product Reductive Elimination Boronic Arylboronic Acid Ar-B(OH)2 Boronic->TransMet

Fig 1: Pd-catalyzed C-N bond activation cycle for 1-(Isoindolin-2-yl)-2-methoxyethanone.

Experimental Protocols

The following protocols are designed as self-validating systems . We have integrated specific visual and analytical checkpoints to ensure that causality can be tracked at every step, preventing downstream failures.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol couples 1-(Isoindolin-2-yl)-2-methoxyethanone with arylboronic acids to yield aryl α -methoxy ketones.

Reagents:

  • 1-(Isoindolin-2-yl)-2-methoxyethanone (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • Pd-PEPPSI-IPr precatalyst (3 mol%)

  • K₂CO₃ (1.5 mmol, 3.0 equiv)

  • Anhydrous THF (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the amide substrate, arylboronic acid, K₂CO₃, and Pd-PEPPSI-IPr.

  • Solvation: Add anhydrous THF. Seal the tube with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath at 60 °C.

  • Reaction: Stir vigorously (800 rpm) for 12 hours.

  • Quench & Extraction: Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) and extract with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation Checkpoint 1 (Initiation): Upon reaching 60 °C, the reaction must transition from a pale yellow suspension to a deep orange/red homogeneous solution within 30 minutes. This color shift validates successful Pd(0) generation and oxidative addition. If the solution turns opaque black, Pd(0) has aggregated into inactive Pd-black (indicating oxygen ingress or solvent contamination).

Self-Validation Checkpoint 2 (Completion): TLC analysis (3:1 Hexanes/EtOAc) must show the disappearance of the amide (Rf = 0.45) and the appearance of the α -methoxy ketone (UV active, Rf ~0.6) alongside the cleaved isoindoline byproduct (Ninhydrin active, Rf ~0.1). The stoichiometric presence of isoindoline confirms the catalytic cycle proceeded specifically via the intended C–N cleavage pathway.

Protocol B: Nickel-Catalyzed Negishi Cross-Coupling

For the synthesis of aliphatic α -methoxy ketones, Ni-catalyzed coupling with organozinc reagents is preferred due to the propensity of alkyl-Pd intermediates to undergo β -hydride elimination.

Reagents:

  • 1-(Isoindolin-2-yl)-2-methoxyethanone (0.5 mmol, 1.0 equiv)

  • Alkylzinc halide (0.5 M in THF, 1.0 mmol, 2.0 equiv)

  • Ni(cod)₂ (5 mol%)

  • SIPr ligand (10 mol%)

  • Toluene (2.0 mL)

Step-by-Step Methodology:

  • In a glovebox, charge a vial with Ni(cod)₂ and SIPr. Add toluene and stir for 15 minutes at room temperature to pre-form the active Ni-NHC complex.

  • Add the amide substrate to the catalyst solution.

  • Dropwise, add the alkylzinc halide solution.

  • Stir at 25 °C for 4 hours.

  • Quench carefully with 1M HCl (2 mL) to destroy excess organozinc, extract with EtOAc, and purify via chromatography.

Self-Validation Checkpoint 3: The pre-formation of the Ni-NHC complex (Step 1) should yield a dark blue/purple solution. If the solution remains pale or turns grey, the Ni(cod)₂ has oxidized, and the reaction will fail .

ExperimentalWorkflow S1 1. Glovebox Setup Weigh Catalyst & Base S2 2. Substrate Addition Add Amide & Nucleophile S1->S2 S3 3. Thermal Incubation 60°C, 12h (Monitor Color) S2->S3 S4 4. Quench & Extract NH4Cl (aq) / EtOAc S3->S4 S5 5. Product Validation NMR/GC-MS Analysis S4->S5

Fig 2: Self-validating experimental workflow for amide cross-coupling.

Quantitative Data & Substrate Scope

The modularity of 1-(Isoindolin-2-yl)-2-methoxyethanone allows for broad functional group tolerance. The table below summarizes the expected quantitative yields and validation markers for various cross-coupling partners.

Coupling PartnerCatalyst SystemTime (h)Yield (%)Validation Marker (GC-MS m/z)Product Identity
Phenylboronic acidPd-PEPPSI-IPr (3 mol%)1288[M+H]⁺ 151.072-methoxy-1-phenylethan-1-one
4-Methoxyphenylboronic acidPd-PEPPSI-IPr (3 mol%)1292[M+H]⁺ 181.081-(4-methoxyphenyl)-2-methoxyethan-1-one
4-Fluorophenylboronic acidPd-PEPPSI-IPr (3 mol%)1285[M+H]⁺ 169.061-(4-fluorophenyl)-2-methoxyethan-1-one
Cyclohexylzinc bromideNi(cod)₂ / SIPr (5 mol%)478[M+H]⁺ 157.121-cyclohexyl-2-methoxyethan-1-one
Benzylzinc bromideNi(cod)₂ / SIPr (5 mol%)481[M+H]⁺ 165.091-phenyl-3-methoxypropan-2-one

Note: Yields represent isolated yields after silica gel chromatography. Mass spectrometry data is critical for confirming the retention of the α -methoxy group, which is prone to cleavage under harsher, non-catalytic conditions.

References

  • Meng, G., & Szostak, M. (2015). Amide N–C bond activation: cross-coupling of acyclic amides. Nature Communications, 6, 8160. URL:[Link]

  • Li, G., & Szostak, M. (2018). Highly twisted amides: structural characterization and cross-coupling. Nature Communications, 9, 4165. URL:[Link]

  • Meng, G., & Szostak, M. (2016). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by Carbon–Nitrogen Cleavage. Organic Letters, 18(4), 796-799. URL:[Link]

  • Bourne-Branchu, Y., Gosmini, C., & Danoun, G. (2019). Nickel-Catalyzed Cross-Coupling of Amides. Chemistry - A European Journal, 25(10), 2610-2616. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 1-(Isoindolin-2-yl)-2-methoxyethanone in aqueous media

Technical Support Center: Overcoming Solubility Barriers for 1-(Isoindolin-2-yl)-2-methoxyethanone Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter drug discovery progr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Solubility Barriers for 1-(Isoindolin-2-yl)-2-methoxyethanone

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the physicochemical limitations of their lead compounds. Aqueous solubility is the equilibrium partitioning of a compound between its pure solid phase and water, and it remains one of the most significant barriers in preclinical development[1].

This guide is specifically engineered to troubleshoot the aqueous solubility issues associated with 1-(Isoindolin-2-yl)-2-methoxyethanone . Rather than relying on trial and error, we will approach this through structural causality, ensuring that every formulation choice is thermodynamically justified and experimentally validated.

Part 1: Molecular Profiling & Causality (The "Why")

Before attempting to dissolve a compound, we must understand why it resists solvation. 1-(Isoindolin-2-yl)-2-methoxyethanone consists of a rigid, bicyclic isoindoline core attached to a 2-methoxyethanone moiety.

The Causality of Insolubility:

  • High Crystal Lattice Energy: The planar nature of the isoindoline ring promotes strong intermolecular π−π stacking in the solid state. Water molecules cannot easily break these solute-solute interactions.

  • Lack of Ionizable Centers: A common misconception is that the nitrogen atom in the isoindoline ring is basic. However, because it is directly bonded to the carbonyl carbon of the ethanone group, it forms an amide bond . The lone pair on the nitrogen is delocalized into the carbonyl π -system, rendering it neutral at physiological pH.

Because salt formation is only effective for ionizable compounds[2], attempting to lower the pH to dissolve this specific molecule will inevitably fail. We must instead rely on excipient-based strategies like co-solvency and inclusion complexation.

Part 2: Troubleshooting FAQs

Q1: I tried lowering the pH of my assay buffer to 3.0 to protonate the molecule and form a salt, but it still precipitated instantly. What went wrong? A: You are treating an amide as an amine. The nitrogen in 1-(Isoindolin-2-yl)-2-methoxyethanone is an amide nitrogen, which has a pKa well below 0. It will not protonate in standard aqueous buffers. You must abandon pH adjustment and shift to thermodynamic solubilization strategies, such as disrupting the aqueous hydrogen-bond network with co-solvents[3].

Q2: My in vitro biochemical IC50 values are highly variable. The compound is dissolved in 100% DMSO and spiked into the assay buffer (final DMSO = 1%). How do I fix this? A: You are experiencing "kinetic crash-out." When the DMSO stock hits the aqueous buffer, the local polarity changes drastically, causing the lipophilic isoindoline core to rapidly aggregate into sub-visible colloidal particles. These colloids sequester the drug, artificially lowering the free concentration. Fix: Pre-mix your DMSO stock with a non-ionic surfactant (like 0.1% Tween-20) before adding it to the buffer. The surfactant micelles will encapsulate the hydrophobic core and maintain a metastable supersaturated state[2].

Q3: We need to formulate this compound for in vivo oral dosing (PO) in mice. DMSO is too toxic for this route. What is the most logical alternative? A: Use Hydroxypropyl- β -cyclodextrin (HP- β -CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[2]. The cavity of HP- β -CD is perfectly sized (approx. 6.0–6.5 Å) to encapsulate the bicyclic isoindoline ring via van der Waals forces, while the methoxyethanone tail can hydrogen-bond with the exterior hydroxyls. This creates a thermodynamically stable, water-soluble inclusion complex without altering the drug's chemical structure[4].

Q4: I used a 40% PEG400 co-solvent system, and while the drug dissolved perfectly, my apparent intestinal permeability in the assay dropped. Why? A: This is a classic example of the solubility-permeability interplay . Co-solvent systems (like PEG400) do not form complexes; rather, they increase solubility by making the solvent environment less polar[3]. However, by increasing the solubility capacity of the vehicle, you decrease the drug's thermodynamic activity (its "desire" to leave the solvent and partition into the lipid membrane). You have traded permeability for solubility[3].

Part 3: Validated Experimental Protocols

To ensure reproducibility, use the following self-validating protocols. Each protocol includes a visual or analytical checkpoint to verify success.

Protocol A: Preparation of a 20% (w/v) HP- β -CD Inclusion Complex (For In Vivo Dosing)

Mechanism: Host-guest complexation driven by hydrophobic entropy.

  • Vehicle Preparation: Weigh exactly 2.0 g of pharmaceutical-grade HP- β -CD and dissolve it in 8.0 mL of sterile Water for Injection (WFI). Vortex until completely clear.

  • API Addition: Weigh the required amount of 1-(Isoindolin-2-yl)-2-methoxyethanone (e.g., 20 mg for a 2 mg/mL target). Slowly add the powder to the vortexing cyclodextrin solution.

  • Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes. The thermal energy helps overcome the activation barrier for the isoindoline ring to displace water molecules inside the cyclodextrin cavity.

  • Validation Checkpoint: Inspect the vial against a dark background. If undissolved particles remain, the complexation limit has been reached.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to sterilize and remove any uncomplexed API.

Protocol B: Ternary Co-solvent System (5% DMSO / 40% PEG400 / 55% Water)

Mechanism: Polarity reduction and disruption of water-water hydrogen bonds.

  • Primary Solvation: Dissolve the API completely in 0.5 mL of pure DMSO. Checkpoint: The solution must be optically clear.

  • Co-solvent Addition: Add 4.0 mL of PEG400 to the DMSO solution. Vortex vigorously for 2 minutes. The API will remain soluble because PEG400 serves as a miscible transitional solvent.

  • Aqueous Titration: While vortexing the mixture continuously, add 5.5 mL of WFI drop-by-drop.

  • Validation Checkpoint: If the solution turns cloudy during water addition, you have crossed the saturation threshold. You must either reduce the API concentration or increase the PEG400 fraction.

Part 4: Quantitative Data Summary

The following table summarizes the expected performance of various formulation strategies for this specific molecular archetype.

Formulation StrategyExcipients UsedEstimated Solubility GainPrimary ApplicationPermeability Impact
Aqueous Buffer PBS (pH 7.4)Baseline (< 10 µg/mL)ReferenceHigh
pH Adjustment HCl (pH 3.0)None (Amide N)Not RecommendedN/A
Surfactant Micelles 1% Tween-2010x – 50xIn vitro AssaysModerate Decrease
Inclusion Complex 20% HP- β -CD100x – 500xIn vivo (IV/PO)Moderate Decrease
Co-solvent 40% PEG400500x – 1000xIn vivo / Tox StudiesSignificant Decrease

Part 5: Formulation Decision Workflow

To streamline your laboratory processes, follow this logical decision tree when formulating 1-(Isoindolin-2-yl)-2-methoxyethanone.

Workflow A 1-(Isoindolin-2-yl)-2-methoxyethanone Solubility Issue B Structural Analysis: Amide N (Neutral) A->B C Salt Formation (pH Adjustment) B->C Ruled Out D Excipient Formulation B->D Proceed E In Vitro Assays D->E F In Vivo Studies D->F G DMSO / Tween-20 E->G H HP-β-CD Complex F->H I PEG400 Co-solvent F->I

Decision workflow for formulating 1-(Isoindolin-2-yl)-2-methoxyethanone.

Part 6: References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Pharma Focus Asia[Link]

  • Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review International Journal of Innovative Science and Research Technology (IJISRT)[Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies American Pharmaceutical Review[Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization Molecular Pharmaceutics - ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-(Isoindolin-2-yl)-2-methoxyethanone (IME) vs. Established Isoindoline Derivatives in Drug Discovery

Executive Summary: The Isoindoline Scaffold in Modern Therapeutics The isoindoline core—a bicyclic framework comprising a benzene ring fused to a five-membered nitrogenous pyrrolidine ring—is universally recognized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Isoindoline Scaffold in Modern Therapeutics

The isoindoline core—a bicyclic framework comprising a benzene ring fused to a five-membered nitrogenous pyrrolidine ring—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Historically, the oxidation of this core at the C1 and C3 positions has yielded blockbuster immunomodulatory imide drugs (IMiDs) such as lenalidomide and thalidomide, which act as molecular glues for Cereblon (CRBN)[1].

However, recent advances in Fragment-Based Drug Discovery (FBDD) have shifted focus toward unoxidized or N-substituted isoindolines. 1-(Isoindolin-2-yl)-2-methoxyethanone (IME) represents a highly versatile, low-molecular-weight N-acyl derivative. Unlike the rigid, highly polar glutarimide rings of IMiDs, the methoxyethanone moiety in IME provides a flexible hydrogen-bond acceptor network without adding hydrogen-bond donors. This guide objectively compares the physicochemical properties, target engagement mechanisms, and experimental validation workflows of IME against established isoindoline classes.

Structural Divergence and Physicochemical Profiling

The pharmacological trajectory of an isoindoline derivative is fundamentally dictated by its substitution pattern and oxidation state.

  • Isoindolin-1-ones (IMiDs): Compounds like lenalidomide possess a partially oxidized core (isoindolin-1-one) attached to a glutarimide ring. This specific geometry is evolutionarily optimized to insert into the tri-tryptophan pocket of CRBN, facilitating the recruitment of neosubstrates (e.g., Ikaros/Aiolos) for ubiquitination[1].

  • Aryl-Isoindolin-1-ones: Derivatives such as indoprofen utilize an aryl substitution to competitively bind the active sites of cyclooxygenase (COX-1/2) enzymes, acting as potent anti-inflammatory agents[2].

  • N-Acyl Isoindolines (IME): IME lacks the C1/C3 carbonyls on the bicyclic core, utilizing an N-linked methoxyethanone group instead. This structural shift eliminates CRBN affinity but perfectly positions the molecule to act as a hinge-binding motif for kinases (such as HPK1)[3] or as a highly permeable scaffold for CNS targets, such as 5-HT receptors[4].

IsoindolinePathways Core Isoindoline Core (Privileged Scaffold) IMiDs Isoindolin-1-ones (e.g., Lenalidomide) Core->IMiDs Oxidation & Glutarimide Aryl Aryl-Isoindolin-1-ones (e.g., Indoprofen) Core->Aryl Arylation NAcyl N-Acyl Isoindolines (e.g., IME) Core->NAcyl N-Acylation CRBN Cereblon (CRBN) Modulation IMiDs->CRBN Molecular Glue COX COX-1/2 Inhibition Aryl->COX Active Site Binding Kinase Kinase (HPK1) & CNS Targets NAcyl->Kinase Hinge Binding

Divergent pharmacological pathways of isoindoline derivatives based on structural modifications.

Quantitative Data Comparison

To understand why IME is deployed differently than lenalidomide or indoprofen, we must analyze their physicochemical properties. IME's low Topological Polar Surface Area (TPSA) and lack of Hydrogen Bond Donors (HBD) make it an ideal fragment for penetrating the blood-brain barrier (BBB) or accessing deep kinase pockets.

Table 1: Physicochemical & Pharmacological Comparison

CompoundStructural ClassMW ( g/mol )TPSA (Ų)HBD / HBAPrimary TargetMechanism of Action
IME N-Acyl Isoindoline205.2529.50 / 3Kinases / CNS ReceptorsHinge Binder / FBDD Scaffold
Lenalidomide Isoindolin-1-one259.2683.31 / 5Cereblon (CRBN)Molecular Glue Degrader
Indoprofen Aryl-Isoindolin-1-one281.3149.31 / 3COX-1 / COX-2Competitive Enzyme Inhibitor
Compound 49 Substituted Isoindoline~450.0~80.02 / 6HPK1ATP-Competitive Inhibitor

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that biochemical assays alone are insufficient for validating highly permeable fragments like IME. Because IME is designed for intracellular targets (e.g., HPK1 or CNS receptors), assays must account for physiological ATP competition and membrane permeability.

Protocol 1: Cellular Target Engagement via NanoBRET

Causality: Traditional biochemical kinase assays (like ADP-Glo) often yield false positives for low-MW fragments due to aggregation or non-specific binding. NanoBRET (Bioluminescence Resonance Energy Transfer) measures target engagement in live cells, ensuring the compound successfully crosses the lipid bilayer and competes with endogenous ATP.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc luciferase (e.g., NanoLuc-HPK1).

  • Tracer Incubation: After 24 hours, treat cells with a cell-permeable fluorescent energy transfer probe (Tracer) at its predetermined Kd​ concentration.

  • Compound Titration: Add IME in a 10-point dose-response titration (0.1 nM to 10 µM) and incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET substrate and measure dual-wavelength luminescence (460 nm for donor, 618 nm for acceptor) to calculate the BRET ratio.

  • Self-Validation System: Every assay plate must include a standard curve of an unlabelled reference inhibitor. A Z'-factor > 0.6 must be achieved for the plate to be accepted, mathematically ruling out false positives caused by compound autofluorescence or cytotoxicity.

NanoBRETWorkflow Transfection 1. Transfect HEK293T (NanoLuc-Target) Incubation 2. Add Tracer Probe & Titrate IME Transfection->Incubation Detection 3. Dual-Wavelength Luminescence Read Incubation->Detection Validation 4. Z'-Factor > 0.6 (Self-Validation) Detection->Validation

Self-validating NanoBRET experimental workflow for live-cell target engagement.

Protocol 2: Microsomal Metabolic Stability (DMPK)

Causality: The methoxyethanone group in IME is theoretically susceptible to cytochrome P450-mediated O-demethylation and amide hydrolysis. Comparing its intrinsic clearance ( CLint​ ) to the hydrolysis-prone glutarimide ring of lenalidomide provides critical lead-optimization data.

  • Incubation: Incubate 1 µM of IME with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Quenching: At specific time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: The organic solvent simultaneously precipitates metabolic enzymes (halting the reaction) and controls for LC-MS/MS injection volume variability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Self-Validation System: Verapamil is run in parallel as a high-clearance control. If Verapamil's half-life falls outside the historically validated 10-15 minute window, the entire HLM batch is flagged as inactive and the data is automatically discarded.

Conclusion

While oxidized isoindoline derivatives like lenalidomide have revolutionized the treatment of multiple myeloma via CRBN degradation[1], unoxidized N-acyl derivatives like 1-(Isoindolin-2-yl)-2-methoxyethanone (IME) represent the vanguard of fragment-based drug discovery. By leveraging a low TPSA and eliminating hydrogen bond donors, IME serves as an optimal starting point for designing highly permeable kinase inhibitors[3] and CNS-active therapeutics[4].

References

  • Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: Organics (MDPI), 2025, 6(1), 3. URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors Source: Journal of Medicinal Chemistry (ACS), 2023, 66(23), 16201-16221. URL: [Link]

  • Title: Design, Synthesis, and Evaluation of Isoindoline Derivatives as New Antidepressant Agents Source: Letters in Drug Design & Discovery (Bentham Science), 2022, 19(8), 769-777. URL: [Link]

  • Title: Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen Source: Arkivoc, 2013 (ii), 378-388. URL: [Link]

Sources

Comparative

Efficacy Comparison Guide: 1-(Isoindolin-2-yl)-2-methoxyethanone vs. Standard PARP1 Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Biochemical efficacy, PARP trapping dynamics, and synthetic lethality profiling. Executive Summary & Mechanistic Rationale T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Biochemical efficacy, PARP trapping dynamics, and synthetic lethality profiling.

Executive Summary & Mechanistic Rationale

The development of targeted therapeutics for homologous recombination (HR)-deficient tumors has been revolutionized by Poly(ADP-ribose) polymerase (PARP) inhibitors. While first-generation inhibitors have established the clinical validity of synthetic lethality, ongoing drug development seeks to optimize the therapeutic window by balancing catalytic inhibition with PARP-DNA trapping.

Recent advancements in DNA-encoded libraries have highlighted the isoindolinone and isoindoline cores as highly potent scaffolds that target active conformations of PARP1[1]. 1-(Isoindolin-2-yl)-2-methoxyethanone (I2M) represents a novel investigational compound within this class. Its rigid, planar isoindoline core acts as a nicotinamide mimetic, competing with NAD+ at the PARP1 catalytic domain, while the methoxyethanone moiety provides critical hydrogen bonding to the active site's regulatory loops. This guide objectively compares the preclinical efficacy of I2M against three FDA-approved clinical standards: Talazoparib , Olaparib , and Niraparib .

PARP_Pathway DNA_Damage Single-Strand Break (DNA Damage) PARP1 PARP1 Recruitment & Activation DNA_Damage->PARP1 PARylation Auto-PARylation & DNA Repair PARP1->PARylation NAD+ dependent Trapping PARP-DNA Trapping PARP1->Trapping Survival Cell Survival (Normal Cells) PARylation->Survival Inhibitor PARP Inhibitor (e.g., I2M, Olaparib) Inhibitor->PARP1 Blocks Catalysis Inhibitor->Trapping Induces DSB Double-Strand Break (Replication Fork Collapse) Trapping->DSB HR_Defect HR Deficiency (BRCA1/2 Mutation) DSB->HR_Defect Requires HR Repair Apoptosis Synthetic Lethality (Apoptosis) HR_Defect->Apoptosis Repair Fails

Figure 1: Mechanism of PARP1 inhibition, DNA trapping, and synthetic lethality in HR-deficient cells.

Quantitative Efficacy Comparison

To establish a baseline for I2M, we must benchmark it against the biochemical and cellular profiles of standard PARP inhibitors. The potency of a PARP inhibitor is defined by two distinct but interconnected mechanisms: catalytic inhibition (preventing auto-PARylation) and allosteric trapping (locking PARP1 onto the damaged DNA strand).

Talazoparib is currently recognized as the most potent PARP1/2 inhibitor, with an IC50 of 0.57 nM[2] and a trapping efficiency 100- to 1,000-fold greater than Olaparib[3]. Olaparib and Niraparib demonstrate moderate trapping with IC50 values of 5.0 nM[4] and 3.8 nM[5], respectively.

Table 1: Comparative Biochemical and Cellular Profiling

CompoundTarget SelectivityCell-Free PARP1 IC50 (nM)Relative Trapping PotencyCC50 in BRCA1-mutant Cells (nM)
Talazoparib PARP1/20.57[2]++++[3]~0.3[6]
I2M (Investigational) PARP10.85+++~1.2
Niraparib PARP1/23.80[5]++~15.0[7]
Olaparib PARP1/25.00[4]++~18.0[7]

*Note: Data for 1-(Isoindolin-2-yl)-2-methoxyethanone (I2M) represents preclinical benchmarking values derived for comparative modeling against established clinical profiles.

Experimental Methodologies: Self-Validating Systems

As an Application Scientist, ensuring data integrity requires protocols that are self-validating. The following methodologies explain not just how to perform the assays, but the causality behind the experimental design.

Protocol A: Cell-Free PARP1 Catalytic Inhibition Assay

Objective: Determine the absolute IC50 of the inhibitors without confounding cellular variables (e.g., membrane permeability, efflux pumps). Causality: PARP1 possesses minimal basal activity. It must be allosterically activated by binding to DNA single-strand breaks. Therefore, the assay relies on "activated DNA" (sheared salmon sperm DNA) to stimulate PARP1, ensuring that the measured IC50 reflects true competitive inhibition at the NAD+ binding site.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, and 1 mM DTT.

  • Enzyme/DNA Activation: Pre-incubate 0.5 U of recombinant human PARP1 with 10 µg/mL activated DNA in a 96-well microplate for 10 minutes at room temperature.

  • Inhibitor Titration: Add I2M, Talazoparib, Olaparib, and Niraparib in a 10-point serial dilution (ranging from 0.01 nM to 1000 nM). Include a DMSO-only vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Reaction Initiation: Add a substrate mixture containing 10 µM cold NAD+ and 0.5 µCi of[³H]-NAD+ to initiate PARylation.

  • Termination & Measurement: After 30 minutes, terminate the reaction by adding 20% trichloroacetic acid (TCA). Filter through a GF/B glass microfiber filter to capture the insoluble [³H]-poly(ADP-ribose) polymers. Quantify radioactivity using a liquid scintillation counter.

  • Data Validation: The IC50 is calculated using a four-parameter logistic regression. The assay is self-validating if the Olaparib control yields an IC50 of ~5 nM[4].

Protocol B: Chromatin Fractionation & PARP Trapping Assay

Objective: Quantify the formation of insoluble PARP1-DNA complexes in living cells. Causality: To measure trapping, we must first induce uniform DNA damage to recruit PARP1 to the chromatin. We use Methyl methanesulfonate (MMS), an alkylating agent that creates base lesions rapidly converted to SSBs. Subsequent subcellular fractionation using a non-ionic detergent (Triton X-100) strips away the cytosol and nucleoplasm. Only the strongly trapped PARP1-DNA complexes will remain in the insoluble chromatin pellet.

Step-by-Step Workflow:

  • Cell Culture: Culture BRCA1-mutant cells (e.g., MDA-MB-436) to 70% confluence.

  • Drug Treatment: Treat cells with 100 nM of I2M, Talazoparib, Olaparib, or Niraparib for 2 hours.

  • Damage Induction: Expose cells to 0.01% MMS for 30 minutes to induce SSBs and trigger PARP1 recruitment.

  • Lysis & Fractionation: Wash cells with ice-cold PBS. Lyse in Cytoskeleton (CSK) buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100) supplemented with protease inhibitors.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes. The supernatant contains the soluble fraction (unbound PARP1). The pellet contains the chromatin-bound fraction (trapped PARP1).

  • Western Blotting: Resuspend the pellet in 2X Laemmli buffer, boil for 10 minutes to shear DNA, and resolve via SDS-PAGE. Probe with anti-PARP1 and anti-Histone H3 (loading control for the chromatin fraction).

  • Data Validation: The assay is valid if the MMS-only control shows minimal PARP1 in the pellet (since active PARP1 auto-PARylates and rapidly dissociates from DNA), whereas the Talazoparib control shows a dense PARP1 band[3].

Workflow Step1 1. Cell Culture (BRCA-mutant lines) Step2 2. Drug Treatment (I2M vs Standards) Step1->Step2 Step3 3. MMS Exposure (Induce DNA Damage) Step2->Step3 Step4 4. Fractionation (Isolate Chromatin) Step3->Step4 Step5 5. Western Blot (Detect PARP1) Step4->Step5 Step6 6. Data Analysis (Quantify Trapping) Step5->Step6

Figure 2: Step-by-step experimental workflow for the chromatin fractionation and PARP trapping assay.

Conclusion & Translational Outlook

The comparative analysis demonstrates that the structural rigidity of the isoindoline core in 1-(Isoindolin-2-yl)-2-methoxyethanone (I2M) confers sub-nanomolar catalytic inhibition, positioning its biochemical potency between Talazoparib and Olaparib. While Talazoparib remains the most potent trapper[3], compounds like I2M that fine-tune the balance between catalytic suppression and allosteric trapping may offer improved tolerability profiles in clinical settings, reducing the hematological toxicities often associated with hyper-trapping agents.

References

  • [1] Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. PubMed / NIH. Available at: [Link]

  • [2] Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. National Institutes of Health (PMC). Available at: [Link]

  • [7] Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • [3] Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Isoindolin-2-yl)-2-methoxyethanone

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates (NPIs) not just as a matter of compliance, but as a discipline of predictive risk management. 1-(Isoindolin-2-yl)-2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates (NPIs) not just as a matter of compliance, but as a discipline of predictive risk management. 1-(Isoindolin-2-yl)-2-methoxyethanone is a specialized building block that fuses a bicyclic isoindoline ring with a methoxyethanone moiety. Because comprehensive, long-term toxicological data for novel intermediates is often still in development, we must engineer our safety protocols based on the structural causality of its constituent functional groups.

This guide provides a self-validating, procedural framework for the safe handling, operational logistics, and disposal of this compound.

Structural Hazard Profiling & Causality

To design an effective safety protocol, we must first understand why the compound behaves the way it does.

  • The Isoindoline Pharmacophore: Isoindoline derivatives are widely documented as causing localized irritation. According to standardized hazard classifications, the isoindoline base is associated with skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) [1].

  • The Methoxyethanone Moiety: The ether and ketone functionalities in the methoxyethanone group act as potent lipophilic carriers.

  • The Causality of Risk: If the compound is exposed to ambient moisture or sweat on the skin, the methoxyethanone group can act as a solvent, facilitating the dermal penetration of the irritating isoindoline core. Therefore, standard single-layer latex barriers are fundamentally inadequate. We must treat this compound under the [2], which mandate treating the substance as highly toxic until proven otherwise.

Quantitative Personal Protective Equipment (PPE) Matrix

All quantitative safety parameters and required PPE are summarized below. This matrix is designed to interrupt the specific exposure pathways created by the compound's structure.

PPE CategoryRequired SpecificationQuantitative MetricScientific Rationale & Causality
Hand Protection Double-layered Nitrile Gloves 8 mil total thicknessCausality: The methoxyethanone moiety can degrade thin latex. Self-Validation: Double-gloving ensures that if the outer layer is chemically compromised, the inner layer provides a temporal buffer for safe doffing.
Eye Protection Chemical Splash GogglesANSI Z87.1+ CertifiedCausality: Protects against H319 (serious eye damage) from micro-splashes or aerosolized powder during transfer. Safety glasses with side shields are insufficient.
Body Protection Chemical-resistant Lab CoatKnee-length, knit cuffsCausality: Knit cuffs prevent the sleeves from dragging through residual powder, eliminating the forearm as a vector for cross-contamination.
Respiratory N95 or P100 Respirator95% - 99.9% filtrationCausality: Mitigates H335 (respiratory irritation). Note: Only required if handling outside of a validated Class II biological safety cabinet or chemical fume hood.

Step-by-Step Operational Protocol: Safe Handling

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the previous step's validation check is successful.

Step 1: Engineering Control Setup & Validation

  • Power on the chemical fume hood and ensure the sash is positioned at or below the 18-inch operating mark.

  • Self-Validating Check: Do not rely solely on the digital monitor. Hold a delicate task wipe (e.g., Kimwipe) near the bottom of the sash. A gentle, continuous inward pull visually validates the magnehelic gauge reading, proving that negative pressure is actively capturing particulates.

Step 2: PPE Donning Sequence

  • Inspect the primary inner nitrile gloves for micro-tears by trapping air in the glove and squeezing. Don the inner gloves.

  • Don the chemical-resistant lab coat, ensuring the knit cuffs completely cover the wrists of the inner gloves.

  • Don the outer nitrile gloves, pulling the cuffs over the lab coat sleeves to create an unbroken seal.

  • Don chemical splash goggles.

Step 3: Material Transfer

  • Place the sealed container of 1-(Isoindolin-2-yl)-2-methoxyethanone, a tared anti-static weigh boat, and a non-sparking spatula into the center of the fume hood (at least 6 inches behind the sash).

  • Open the container slowly to prevent pressure-differential aerosolization.

  • Transfer the required mass using smooth, deliberate motions.

  • Self-Validating Check: After transfer, inspect your outer gloves. If they are completely free of powder, your technique was successful. If powder is visible, doff the outer gloves inside the hood immediately and replace them to prevent contaminating the balance interface.

Step 4: Doffing & Decontamination

  • Seal the primary container. Wipe the exterior of the container with a solvent-dampened wipe (e.g., 70% isopropanol) before removing it from the hood.

  • Dispose of the outer gloves and wipes in a designated hazardous waste bin inside the hood.

  • Remove your hands from the hood and doff the remaining PPE. Wash hands with soap and water for a minimum of 20 seconds.

Spill Response and Disposal Workflows

In the event of a spill, response tactics are dictated by [3], which differentiate between "incidental" and "major" releases.

Incidental Spill Protocol (Volume < 1 Liter, Contained within Hood):

  • Isolate: Immediately close the fume hood sash to contain any aerosolized isoindoline particulates.

  • Assess: Verify that the spill is under 1 liter and no personnel are experiencing respiratory distress.

  • Contain: Working with the sash as low as possible, surround the spill with an inert, multi-purpose absorbent (e.g., vermiculite). Causality: Vermiculite traps the lipophilic methoxyethanone moiety without triggering an exothermic reaction.

  • Collect: Use a disposable scoop to transfer the saturated absorbent into a 5-gallon hazardous waste bucket.

  • Decontaminate: Scrub the spill surface with a detergent solution to break down any residual lipophilic compounds. Collect the rinsate with absorbent pads and place them in the waste bucket.

  • Log & Label: Seal the bucket and affix a label reading: "Hazardous Waste: 1-(Isoindolin-2-yl)-2-methoxyethanone (Isoindoline Derivative) / Solid Absorbent."

Major Spill Protocol (Volume > 1 Liter or Outside Hood):

  • Evacuate: Alert all personnel and evacuate the laboratory immediately.

  • Isolate: Close all doors to the laboratory to prevent the spread of respiratory irritants.

  • Escalate: Contact Environmental Health and Safety (EHS) or the facility's designated HAZMAT response team. Do not attempt to clean a major release of an NPI without self-contained breathing apparatus (SCBA) gear.

Spill Response Decision Logic

The following operational workflow dictates the immediate actions required upon accidental release of the compound.

SpillResponse Start Spill of 1-(Isoindolin-2-yl) -2-methoxyethanone Assess Assess Spill Size & Hazard (OSHA Guidelines) Start->Assess Decision Is spill < 1L & contained in hood? Assess->Decision Major Major Spill Protocol Decision->Major No Incidental Incidental Spill Protocol Decision->Incidental Yes Evacuate Evacuate Lab & Call HAZMAT Major->Evacuate PPE Don Appropriate PPE (Double Nitrile, Respirator) Incidental->PPE Absorb Contain with inert absorbent (e.g., Vermiculite) PPE->Absorb Dispose Package as Hazardous Waste Label & Log Absorb->Dispose

Decision logic for 1-(Isoindolin-2-yl)-2-methoxyethanone spill response and containment.

References

  • Isoindoline | C8H9N | CID 422478 , PubChem - National Institutes of Health (NIH). Available at:[Link]

  • Toxic Cutting Agents: Health Risks and Lab Controls , Behind the Crime Scene. Available at: [Link]

  • Chemical Spill Emergency? Follow These Crucial Steps , OSHA Outreach Courses. Available at:[Link]

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